
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, also known as MMPP, is a chemical compound that belongs to the pyrrole class of organic compounds. MMPP is a synthetic compound that has been extensively studied due to its potential applications in scientific research. In
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and DNA synthesis. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to decrease the levels of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its low yield, which can make it difficult to produce large quantities for commercial use.
将来の方向性
There are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. One direction is to explore its potential use in combination with other anticancer agents to enhance their effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole and to optimize its synthesis method for commercial use.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties, as well as potential use in the treatment of neurodegenerative disorders. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has several biochemical and physiological effects, and its low yield is a limitation for its commercial use. However, there are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, including its use in combination with other anticancer agents and the optimization of its synthesis method.
合成法
The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with acetone to form 3-(3-methoxyphenyl)-2-butanone. The second step involves the reaction of 3-(3-methoxyphenyl)-2-butanone with propanal and ammonium acetate to form 1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. The yield of this reaction is around 40-50%.
科学的研究の応用
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-15(2)17-9-11-18(12-10-17)21-13-8-16(3)22(21)19-6-5-7-20(14-19)23-4/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMAFFLIOUWAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416301 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

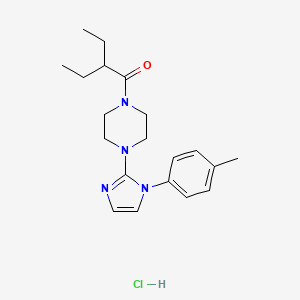
![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
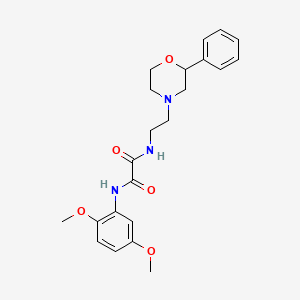
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)
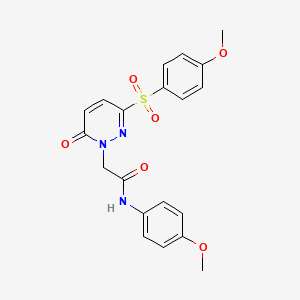
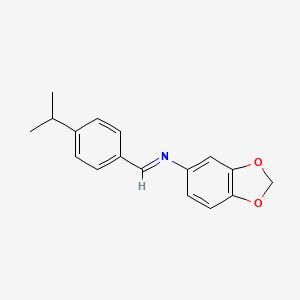
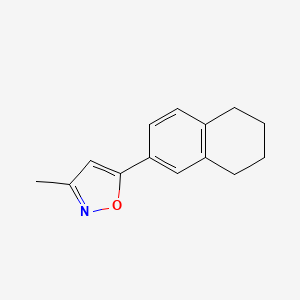

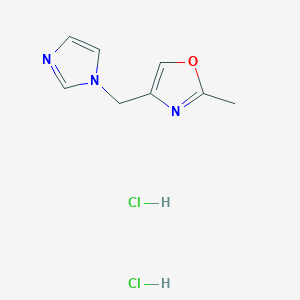
![methyl 2-[N-(cyanomethyl)-1-[2-fluoro-6-(trifluoromethyl)phenyl]formamido]acetate](/img/structure/B2389497.png)

![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)